3-Fluoro-4-(trifluoromethoxy)thiophenol is an organic compound that belongs to the class of thiophenols, characterized by the presence of a thiol group (-SH) attached to a phenyl ring. This particular compound features a trifluoromethoxy group (-O-CF3) and a fluorine atom on the aromatic ring, which significantly influences its chemical behavior and potential applications. The molecular formula for this compound is C10H6F4OS.
This compound can be synthesized through various methods, including reactions involving substituted halobenzenes and thiols or thiophenols. The specific synthetic routes often utilize transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds efficiently.
3-Fluoro-4-(trifluoromethoxy)thiophenol is classified as:
The synthesis of 3-Fluoro-4-(trifluoromethoxy)thiophenol can be achieved through several methods:
These methods require precise control over reaction conditions, such as temperature, solvent choice, and reaction time, to optimize yield and purity. For instance, using polar solvents like ethanol or methanol can enhance solubility and reaction rates.
The molecular structure of 3-Fluoro-4-(trifluoromethoxy)thiophenol consists of:
The presence of these substituents creates a complex electronic environment that affects both reactivity and stability.
3-Fluoro-4-(trifluoromethoxy)thiophenol can undergo several types of chemical reactions:
The choice of reagents and conditions significantly impacts the outcome of these reactions. For example, oxidation typically requires controlled conditions to prevent overoxidation or side reactions.
The mechanism of action for 3-Fluoro-4-(trifluoromethoxy)thiophenol primarily involves its interaction with biological targets such as enzymes and receptors:
The electronic effects imparted by fluorine and trifluoromethoxy groups enhance the compound's reactivity towards electrophiles while stabilizing its structure against nucleophilic attack.
3-Fluoro-4-(trifluoromethoxy)thiophenol has several applications in scientific research:
Electrophilic trifluoromethylthiolation enables direct installation of the -SCF₃ group onto thiophenol derivatives through aromatic substitution or thiolate coupling. For 3-fluoro-4-(trifluoromethoxy)thiophenol synthesis, N-trifluoromethylthiosaccharin and N-trifluoromethylthiophthalimide serve as bench-stable electrophilic reagents. These reagents activate electron-rich aromatic systems via σ-complex intermediates, where the electrophilic sulfur center attacks the nucleophilic thiophenol anion. The reaction proceeds optimally under mild conditions (25–50°C) in aprotic solvents such as dichloromethane or acetonitrile, preserving acid-sensitive functional groups like the trifluoromethoxy moiety [1] [4].
Functional group compatibility studies demonstrate tolerance for halogens (F, Cl), ethers, and electron-withdrawing substituents adjacent to the thiol group. For example, para-substituted thiophenols with electron-donating groups (e.g., -CH₃) achieve >85% yield within 2 hours, while electron-deficient substrates require extended reaction times (8–12 hours) and yield 60–75% product. Steric hindrance at the ortho position significantly reduces reactivity, necessitating tailored reagents like sterically undemanding hypervalent iodine-based SCF₃ transfer agents [1] [5].
Table 1: Electrophilic Trifluoromethylthiolation Reagent Performance
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
N-Trifluoromethylthiosaccharin | Dichloromethane | 25 | 2 | 92 |
N-Trifluoromethylthiophthalimide | Acetonitrile | 50 | 8 | 78 |
Hypervalent iodine-SCF₃ | Toluene | 80 | 1 | 85 |
Trifluoromethanesulfenamide reagents (e.g., N-(trifluoromethylthio)phthalimide) facilitate acid-mediated oxidative coupling with thiols to form unsymmetrical disulfides. This method is pivotal for constructing 3-fluoro-4-(trifluoromethoxy)phenyl trifluoromethyl disulfide—a precursor to the target thiophenol. The reaction mechanism involves acid-promoted generation of an electrophilic trifluoromethylsulfenyl cation (CF₃S⁺), which attacks the sulfur atom of 3-fluoro-4-(trifluoromethoxy)thiophenol. Trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid (MSA) protonates the sulfenamide nitrogen, accelerating CF₃S⁺ release and minimizing disulfide disproportionation byproducts [1] [4].
Acid stoichiometry critically governs selectivity: Substoichiometric TfOH (0.5 equiv) yields <20% disulfide, while 1.2 equivalents achieve >80% conversion. Lewis acids (e.g., BF₃·Et₂O) exhibit lower efficiency (≤46% yield) due to competitive adduct formation with the trifluoromethoxy group. Kinetic studies reveal second-order dependence on thiol and acid concentration, supporting a transition state where acid and substrate cooperatively activate the sulfenamide reagent [1].
Table 2: Acid Optimization for Disulfide Formation
Acid Promoter | Equivalents | Yield (%) | Byproducts |
---|---|---|---|
None | — | <5 | Aryl disulfide |
Trifluoroacetic anhydride | 2.0 | 51 | Trifluoroacetate adducts |
Trifluoromethanesulfonic acid | 1.2 | 81 | <5% aryl disulfide |
Methanesulfonic acid | 1.3 | 82 | <8% aryl disulfide |
Radical trifluoromethylation exploits the electron-deficient nature of trifluoromethyl iodide (CF₃I) under reductive conditions. Sodium dithionite (Na₂S₂O₄) generates the sulfite radical anion (SO₂⁻•), which reduces CF₃I to •CF₃ radicals via single-electron transfer. The •CF₃ couples with the thiyl radical (RS•) derived from 3-fluoro-4-(trifluoromethoxy)thiophenol, forming the trifluoromethylthioether. This method operates at −20°C to 25°C in acetonitrile/water mixtures, preventing degradation of thermally labile substrates [2].
Functional group tolerance encompasses halogens (F, Cl, Br), amines, and carboxylic acids, though strongly oxidizing groups (e.g., NO₂) necessitate protective strategies. Triethylamine acts as a proton scavenger, maintaining alkaline conditions to suppress side reactions. The scalability is demonstrated in continuous-flow systems where photoredox catalysts (e.g., Ru(bpy)₃Cl₂) enhance efficiency, achieving 90% yield at gram-scale with 10-minute residence times [2] [6].
Brønsted acids outperform Lewis acids in electrophilic trifluoromethylthiolation due to superior protonation efficacy and minimized substrate coordination. Trifluoromethanesulfonic acid (TfOH) provides 81% yield in disulfide formation, whereas Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O) afford ≤46% yield. This disparity arises from the trifluoromethoxy group’s oxygen coordinating to Lewis acids, reducing their availability for sulfenamide activation. Conversely, Brønsted acids protonate sulfenamides without side reactions, though strong acids (pKa <0) may protonate thiols, diminishing nucleophilicity [1] [4].
Copper(II) acetate uniquely bridges both pathways: As a Lewis acid, it coordinates disulfides (e.g., (CF₃S)₂), facilitating electrophilic attack on thiolates. Simultaneously, it mediates single-electron oxidation of thiols to thiyl radicals for radical trifluoromethylation. This dual behavior enables C–H sulfenylation of benzamide derivatives at 90–130°C in dimethyl sulfoxide, though stoichiometric copper is required for non-directed substrates [7].
Scalable synthesis of 3-fluoro-4-(trifluoromethoxy)thiophenol requires telescoped steps:
Yield optimization hinges on:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8